2-Chloro-1,3-thiazole-4-sulfonyl chloride

説明

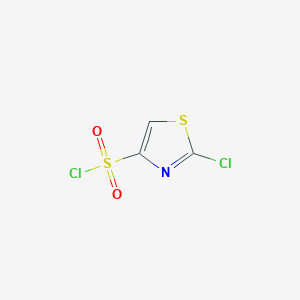

Structure

3D Structure

特性

IUPAC Name |

2-chloro-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NO2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPGHWGKYDGZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934444-85-5 | |

| Record name | 2-chloro-1,3-thiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Chloro-1,3-thiazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1,3-thiazole-4-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, and core reactivity. A significant focus is placed on its application as a precursor for the synthesis of a diverse range of 2-chloro-1,3-thiazole-4-sulfonamides, a scaffold of considerable interest in drug discovery. This guide furnishes researchers and drug development professionals with detailed, actionable protocols for its synthesis and subsequent derivatization, underpinned by an understanding of the reaction mechanisms and the strategic considerations for its use in the development of novel therapeutic agents.

Introduction: The Thiazole and Sulfonamide Scaffolds in Drug Discovery

The thiazole ring is a prominent heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for the precise orientation of functional groups necessary for target engagement. Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in the development of antimicrobial agents and a wide array of other therapeutics.[2][3] The combination of these two privileged scaffolds within a single molecular entity, as facilitated by 2-chloro-1,3-thiazole-4-sulfonyl chloride, presents a powerful strategy for the exploration of novel chemical space in the pursuit of new medicines. The inherent reactivity of the sulfonyl chloride group allows for the facile introduction of a diverse range of substituents, enabling the systematic investigation of structure-activity relationships (SAR).

Chemical Identity and Physicochemical Properties

CAS Number: 1934444-85-5[4][5]

Molecular Formula: C₃HCl₂NO₂S₂[4]

Molecular Weight: 218.1 g/mol [4]

Chemical Structure:

Figure 1: Chemical structure of 2-chloro-1,3-thiazole-4-sulfonyl chloride.

Table 1: Physicochemical Properties of 2-Chloro-1,3-thiazole-4-sulfonyl chloride

| Property | Value | Source |

| Molecular Weight | 218.1 g/mol | PubChem[4] |

| XLogP3 | 2.3 | PubChem[4] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | 55-58 °C (for the related 2-chlorothiazole-5-sulfonyl chloride) | BenchChem[6] |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General knowledge of sulfonyl chlorides |

Synthesis of 2-Chloro-1,3-thiazole-4-sulfonyl chloride

While a specific, detailed synthesis protocol for 2-chloro-1,3-thiazole-4-sulfonyl chloride is not explicitly documented in the searched literature, a plausible and robust synthetic route can be devised based on established methods for the preparation of heteroaromatic sulfonyl chlorides. The most common approach involves the oxidative chlorination of a corresponding thiol or sulfonic acid. A potential synthetic pathway is outlined below.

Figure 2: Plausible synthetic pathway for 2-chloro-1,3-thiazole-4-sulfonyl chloride.

Experimental Protocol (General Procedure):

This protocol is a generalized procedure based on the synthesis of similar sulfonyl chlorides and should be optimized for the specific substrate.[7]

Step 1: Synthesis of 2-Chloro-1,3-thiazole-4-thiol (Hypothetical Intermediate)

The synthesis of the thiol intermediate would likely proceed via sulfonation of 2-chloro-1,3-thiazole followed by reduction of the resulting sulfonic acid.

Step 2: Oxidative Chlorination to 2-Chloro-1,3-thiazole-4-sulfonyl chloride

Materials:

-

2-Chloro-1,3-thiazole-4-thiol (1 equivalent)

-

Acetic acid

-

Water

-

Chlorine gas or an alternative chlorinating agent (e.g., N-chlorosuccinimide)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 2-chloro-1,3-thiazole-4-thiol (1 equivalent) in a mixture of acetic acid and water in a reaction vessel equipped with a gas inlet and a cooling bath.

-

Cool the suspension to 0-5 °C with constant stirring.

-

Bubble chlorine gas through the suspension at a controlled rate, maintaining the temperature below 10 °C. Alternatively, add a chlorinating agent such as N-chlorosuccinimide portion-wise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, pour the mixture onto ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1,3-thiazole-4-sulfonyl chloride.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Causality behind Experimental Choices:

-

Low Temperature: The oxidative chlorination is an exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.

-

Aqueous Acetic Acid: This solvent system is often used for such reactions as it can dissolve the starting material to some extent and is compatible with the chlorinating agent.

-

Sodium Bicarbonate Wash: This step is essential to neutralize any remaining acidic components from the reaction mixture.

Reactivity and Synthetic Applications

The primary reactivity of 2-chloro-1,3-thiazole-4-sulfonyl chloride is centered around the highly electrophilic sulfonyl chloride functional group. This group readily reacts with a wide variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[8]

Figure 3: General reaction of 2-chloro-1,3-thiazole-4-sulfonyl chloride with a primary amine.

Experimental Protocol: Synthesis of N-substituted-2-chloro-1,3-thiazole-4-sulfonamides

This is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.[9]

Materials:

-

2-Chloro-1,3-thiazole-4-sulfonyl chloride (1 equivalent)

-

Primary or secondary amine (1-1.2 equivalents)

-

A suitable base (e.g., triethylamine, pyridine, or sodium acetate; 2 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Distilled water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine (1-1.2 equivalents) and the base (2 equivalents) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-chloro-1,3-thiazole-4-sulfonyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with distilled water.

-

Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl, if an amine base was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

Trustworthiness of the Protocol:

This protocol represents a standard and widely validated method for the synthesis of sulfonamides. The workup procedure is designed to systematically remove unreacted starting materials, the base, and by-products, ensuring the isolation of a pure product. The progress of the reaction can be reliably monitored by TLC, providing a clear endpoint for the reaction.

Applications in Drug Discovery and Development

The 2-chloro-1,3-thiazole-4-sulfonamide scaffold is a valuable starting point for the synthesis of a wide range of potential therapeutic agents. The 2-amino-thiazole moiety, which can be accessed from the 2-chloro precursor, is a key component in numerous drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11][12][13]

Table 2: Examples of Biologically Active Thiazole and Sulfonamide Derivatives

| Compound Class | Biological Activity | Reference |

| 2-Aminothiazole Derivatives | Antimicrobial, Anticancer, Anti-inflammatory | [10][12][13] |

| Thiazole-based Sulfonamides | Antimicrobial, Antiviral | [7][14] |

| Substituted Sulfonamides | Broad therapeutic applications | [2] |

The ability to readily synthesize a library of N-substituted-2-chloro-1,3-thiazole-4-sulfonamides allows for a systematic exploration of the chemical space around this scaffold. By varying the nature of the amine nucleophile, researchers can modulate the physicochemical properties (e.g., solubility, lipophilicity) and the three-dimensional shape of the molecule, which are critical for optimizing its interaction with biological targets.

Safety and Handling

2-Chloro-1,3-thiazole-4-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides.

Hazard Statements (Predicted):

-

Harmful if swallowed.[4]

-

Causes severe skin burns and eye damage.[4]

-

May cause respiratory irritation.[4]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture, as it will hydrolyze to the corresponding sulfonic acid, releasing HCl gas.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of exposure, seek immediate medical attention.

Conclusion

2-Chloro-1,3-thiazole-4-sulfonyl chloride is a valuable and versatile reagent for the synthesis of a wide array of sulfonamide derivatives. Its utility in medicinal chemistry is underscored by the established biological importance of both the thiazole and sulfonamide moieties. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a robust protocol for its reaction with amines. By leveraging this knowledge, researchers in drug discovery and development can efficiently generate novel compound libraries for the identification of new therapeutic agents.

References

-

PubChem. 2-Chloro-1,3-thiazole-4-sulfonyl chloride. [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- Google Patents. EP0328999B1 - N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process ...

-

Science of Synthesis. Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. [Link]

-

Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

NextSDS. 2-chloro-1,3-thiazole-4-sulfonyl chloride — Chemical Substance Information. [Link]

-

PMC. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. [Link]

-

Semantic Scholar. SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. [Link]

-

Molecules. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

-

ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

-

PMC. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]

- 3. EP0328999B1 - N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process for their production, and the 2,4-dichloro-thiazole sulfochloride and 2-amino-4-chloro-thiazole sulfon amide derivatives - Google Patents [patents.google.com]

- 4. 2-Chloro-1,3-thiazole-4-sulfonyl chloride | C3HCl2NO2S2 | CID 90717244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. excli.de [excli.de]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

Comprehensive NMR Characterization and Analytical Workflows for 2-Chloro-1,3-thiazole-4-sulfonyl Chloride in Drug Discovery

Executive Summary

2-Chloro-1,3-thiazole-4-sulfonyl chloride (CAS: 1934444-85-5) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry [3]. Its primary application lies in the synthesis of complex sulfonamides, which frequently serve as pharmacophores in modern therapeutics. Notably, this intermediate is a critical starting material in the synthesis of 17-beta-hydroxysteroid dehydrogenase type 13 (17β-HSD13) inhibitors, which are under active investigation for the treatment of metabolic and liver diseases[1].

Because sulfonyl chlorides are highly moisture-sensitive and prone to hydrolysis, rigorous analytical characterization is required before utilizing them in downstream coupling reactions. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-chloro-1,3-thiazole-4-sulfonyl chloride, detailing the electronic causality behind its spectral features and providing self-validating protocols for its handling and analysis.

Structural and Electronic Profiling

To interpret the NMR spectrum of 2-chloro-1,3-thiazole-4-sulfonyl chloride, one must first analyze the electronic environment of the thiazole ring. The thiazole core is a five-membered heteroaromatic system containing a pyridine-like nitrogen at position 3 and a thioether-like sulfur at position 1.

In this specific derivative:

-

Position 2: Substituted with a highly electronegative chlorine atom.

-

Position 4: Substituted with a sulfonyl chloride (–SO 2 Cl) group, which exerts a profound electron-withdrawing effect via both inductive ( −I ) and resonance ( −M ) mechanisms.

-

Position 5: Contains the sole remaining proton on the aromatic ring.

The synergistic electron-withdrawing effects of the –Cl and –SO 2 Cl groups drastically reduce the electron density of the thiazole π -system. This results in significant deshielding of both the C-5 proton and the ring carbons, shifting their resonance frequencies downfield compared to an unsubstituted thiazole [2].

Spectral Data and Causality Analysis

1 H NMR Spectral Analysis

Because positions 2 and 4 are fully substituted, the 1 H NMR spectrum of 2-chloro-1,3-thiazole-4-sulfonyl chloride is remarkably simple, featuring only a single resonance peak in the aromatic region.

Table 1: 1 H NMR Spectral Data (400 MHz, Anhydrous CDCl 3 )

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Electronic Effect |

| H-5 | 8.15 – 8.30 | Singlet (s) | 1H | Thiazole C5-H | The proton at position 5 is severely deshielded. The adjacent –SO 2 Cl group at C-4 withdraws electron density from the C5-H bond, stripping the proton of its diamagnetic shielding. Consequently, the signal shifts significantly downfield from the typical thiazole H-5 resonance (~7.3 ppm) to >8.1 ppm. |

13 C NMR Spectral Analysis

The 13 C NMR spectrum contains three distinct signals corresponding to the three carbon atoms of the thiazole ring. The absence of proton-carbon coupling (in a standard proton-decoupled 13 C spectrum) yields three sharp singlets.

Table 2: 13 C NMR Spectral Data (100 MHz, Anhydrous CDCl 3 )

| Nucleus | Chemical Shift (ppm) | Assignment | Causality / Electronic Effect |

| C-2 | ~156.0 | Thiazole C-2 (C-Cl) | Positioned between the electronegative nitrogen and sulfur atoms, and directly bonded to chlorine. The combined −I effects result in the most deshielded carbon environment in the molecule. |

| C-4 | ~152.0 | Thiazole C-4 (C-SO 2 Cl) | The ipso carbon attached to the sulfonyl chloride group. The strong electron-withdrawing nature of the –SO 2 Cl group causes a massive downfield shift. |

| C-5 | ~126.0 | Thiazole C-5 (C-H) | Though it is the most shielded carbon in the ring, it is still shifted downfield relative to unsubstituted thiazole (~119 ppm) due to the inductive pull from the adjacent C-4 sulfonyl group. |

Experimental Protocols & Workflows

Protocol: Anhydrous NMR Sample Preparation

Causality: Sulfonyl chlorides react rapidly with trace amounts of water (often present in standard hygroscopic NMR solvents like CDCl 3 or DMSO- d6 ) to form the corresponding sulfonic acid and hydrochloric acid. This hydrolysis alters the electronic structure, shifting the H-5 peak and introducing broad –OH signals. A self-validating protocol must ensure absolute anhydrous conditions.

Step-by-Step Methodology:

-

Solvent Drying: Add activated 4Å molecular sieves to a new ampoule of CDCl 3 (containing 0.03% v/v TMS as an internal standard) 24 hours prior to use.

-

Inert Atmosphere Handling: Transfer the 2-chloro-1,3-thiazole-4-sulfonyl chloride vial into a nitrogen or argon-purged glovebox.

-

Dissolution: Weigh 15–20 mg of the compound and dissolve it in 0.6 mL of the dried CDCl 3 .

-

Sealing: Transfer the solution to a high-quality, oven-dried NMR tube. Seal with a PTFE cap and wrap tightly with Parafilm before removing from the glovebox.

-

Acquisition: Acquire the 1 H spectrum immediately using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) to minimize the risk of degradation over time.

Figure 1: Step-by-step analytical workflow for handling and NMR acquisition of moisture-sensitive sulfonyl chlorides.

Protocol: Derivatization for Indirect Structural Validation

Causality: If direct NMR analysis is ambiguous due to partial degradation, the most robust method for structural validation is to trap the sulfonyl chloride as a stable sulfonamide. This method was successfully employed in the synthesis of 17β-HSD13 inhibitors, where 2-chloro-1,3-thiazole-4-sulfonyl chloride was reacted with methyl 4-amino-3-methoxybenzoate [1].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 equivalent of a stable primary amine (e.g., aniline or methyl 4-aminobenzoate) in anhydrous pyridine (which acts as both solvent and base).

-

Catalysis: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to accelerate the nucleophilic acyl substitution.

-

Coupling: Slowly add 1.0 equivalent of 2-chloro-1,3-thiazole-4-sulfonyl chloride to the stirring mixture at room temperature. Stir overnight.

-

Workup: Concentrate the mixture under vacuum, acidify with 1M HCl, and extract with dichloromethane (CH 2 Cl 2 ).

-

Analysis: The resulting sulfonamide is highly stable to moisture and can be easily purified via flash chromatography and analyzed via 2D NMR (HSQC, HMBC) and LC-MS to confirm the integrity of the thiazole core.

Figure 2: Derivatization pathway of 2-chloro-1,3-thiazole-4-sulfonyl chloride to a stable sulfonamide for structural confirmation.

References

- Title: 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof (Patent CA3229569A1)

-

Title: 2-Chloro-1,3-thiazole-4-sulfonyl chloride (CID 90717244) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Substance Information: 2-chloro-1,3-thiazole-4-sulfonyl chloride Source: European Chemicals Agency (ECHA) URL: [Link]

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-1,3-thiazole-4-sulfonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-1,3-thiazole-4-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals. A detailed experimental protocol for determining the equilibrium solubility of the title compound is presented, alongside a discussion of the physicochemical principles that govern its behavior in various organic solvents. This guide is intended to empower researchers to accurately assess and leverage the solubility profile of 2-chloro-1,3-thiazole-4-sulfonyl chloride in their synthetic and developmental workflows.

Introduction: The Significance of Solubility in the Application of 2-Chloro-1,3-thiazole-4-sulfonyl chloride

2-Chloro-1,3-thiazole-4-sulfonyl chloride is a heterocyclic compound featuring a reactive sulfonyl chloride moiety.[3] The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, while the sulfonyl chloride group serves as a versatile handle for introducing sulfonamide functionalities.[2][4] This combination makes the molecule a valuable building block for the synthesis of a wide array of biologically active compounds.[1][5]

The solubility of this intermediate in organic solvents is a fundamental parameter that dictates its utility. Proper solvent selection is paramount for:

-

Reaction Homogeneity and Kinetics: Ensuring the compound is fully dissolved allows for predictable and reproducible reaction rates.

-

Purification Efficiency: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities.

-

Handling and Dosing: The ability to prepare stock solutions of known concentrations is essential for accurate and efficient use in high-throughput screening and process development.

Given its reactive nature, particularly the susceptibility of the sulfonyl chloride group to nucleophilic attack (e.g., hydrolysis), understanding its solubility in anhydrous organic solvents is of utmost importance.[6][7]

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the molecule's inherent properties is essential to predict its solubility.

Table 1: Physicochemical Properties of 2-Chloro-1,3-thiazole-4-sulfonyl chloride

| Property | Value | Source |

| Molecular Formula | C₃HCl₂NO₂S₂ | PubChem[3] |

| Molecular Weight | 218.1 g/mol | PubChem[3] |

| IUPAC Name | 2-chloro-1,3-thiazole-4-sulfonyl chloride | PubChem[3] |

| CAS Number | 1934444-85-5 | PubChem[3] |

| Calculated XLogP3 | 2.3 | PubChem[3] |

The calculated XLogP3 value of 2.3 suggests a moderate degree of lipophilicity.[3] The presence of a polar thiazole ring and the highly polar sulfonyl chloride group, contrasted with the chloro-substituent, results in a molecule with a complex polarity profile. Based on the principle of "like dissolves like," we can make the following predictions:

-

High Solubility Predicted: In polar aprotic solvents such as acetone, acetonitrile, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions. Chlorinated solvents like dichloromethane (DCM) and chloroform are also expected to be effective due to their ability to dissolve moderately polar compounds.

-

Moderate to Low Solubility Predicted: In nonpolar solvents like hexanes and toluene. While the molecule has lipophilic character, the strong polar groups will likely limit its solubility in highly nonpolar media.

-

Reactivity in Protic Solvents: Protic solvents such as methanol and ethanol are expected to be good solvents but will likely react with the sulfonyl chloride group, leading to the formation of sulfonate esters. Water will also react, leading to the corresponding sulfonic acid.[6][8] Therefore, for non-reactive solubility determination, aprotic solvents are required.

Experimental Determination of Equilibrium Solubility

The following protocol describes a robust method for determining the equilibrium solubility of 2-chloro-1,3-thiazole-4-sulfonyl chloride in a range of anhydrous organic solvents using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Causality in Method Selection

The shake-flask method is chosen as it is the gold standard for determining equilibrium solubility, ensuring that the solvent is fully saturated with the solute. HPLC with UV detection is selected for quantification due to its high sensitivity, specificity, and ability to separate the parent compound from any potential degradants, which is crucial for a reactive molecule like a sulfonyl chloride.[9]

Mandatory Safety Precautions

2-Chloro-1,3-thiazole-4-sulfonyl chloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3][6] The compound reacts violently with water.[6] Therefore, all manipulations must be conducted in a certified fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10][11] Anhydrous conditions should be maintained throughout the experiment.

Experimental Protocol

Materials:

-

2-Chloro-1,3-thiazole-4-sulfonyl chloride (purity >95%)

-

Anhydrous organic solvents (e.g., acetonitrile, acetone, dichloromethane, ethyl acetate, tetrahydrofuran, toluene, heptane)

-

HPLC-grade solvents for mobile phase

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE)

-

HPLC system with a UV detector and a C18 column

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Procedure:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 2-chloro-1,3-thiazole-4-sulfonyl chloride in acetonitrile (or another suitable solvent in which it is highly soluble and stable) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range.

-

-

Sample Preparation:

-

To a series of 2 mL glass vials, add an excess amount of 2-chloro-1,3-thiazole-4-sulfonyl chloride (e.g., 20-30 mg). The key is to ensure that undissolved solid remains after equilibration.

-

Carefully add 1.0 mL of each selected anhydrous organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be performed to confirm this duration.

-

-

Sampling and Dilution:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw an aliquot of the supernatant using a syringe, avoiding any solid particles.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.

-

Perform a precise dilution of the filtered sample with the HPLC mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be recorded accurately.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with UV detection at an appropriate wavelength).

-

Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples.

-

-

Data Analysis:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution using the following formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Interpreting the Solubility Profile

The experimentally determined solubility data should be tabulated for clear comparison.

Table 2: Template for Experimental Solubility Data of 2-Chloro-1,3-thiazole-4-sulfonyl chloride at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Dichloromethane | Chlorinated | High | [Experimental Value] |

| Acetone | Polar Aprotic | High | [Experimental Value] |

| Acetonitrile | Polar Aprotic | High | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | High | [Experimental Value] |

| Tetrahydrofuran | Polar Aprotic | High | [Experimental Value] |

| Toluene | Nonpolar | Low-Moderate | [Experimental Value] |

| Heptane | Nonpolar | Low | [Experimental Value] |

Logical Relationships in Solubility:

The observed solubility trends can be rationalized by considering the intermolecular forces between the solute and the solvent.

Caption: Factors influencing the solubility of the compound.

-

High Solubility in Polar Aprotic Solvents: A strong match between the solute's polar nature (due to the S=O and C-Cl bonds) and the polarity of solvents like acetone and acetonitrile leads to favorable dipole-dipole interactions, resulting in high solubility.

-

Low Solubility in Nonpolar Solvents: The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent (primarily London dispersion) forces in nonpolar solvents like heptane, leading to poor solubility.

Conclusion

This guide has outlined the critical importance of understanding the solubility profile of 2-chloro-1,3-thiazole-4-sulfonyl chloride. While specific quantitative data is not widely published, a combination of theoretical prediction based on physicochemical properties and a robust experimental protocol provides a clear path for researchers to determine this vital parameter. By following the detailed methodology presented, scientists can generate reliable solubility data, enabling the optimized use of this versatile building block in synthesis, purification, and formulation, thereby accelerating research and development in the pharmaceutical and agrochemical industries.

References

- BenchChem. (2025).

- PubChem. 2-Chloro-1,3-thiazole-4-sulfonyl chloride.

- NextSDS. (n.d.).

- Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride.

- Sigma-Aldrich. (2025).

- Material Safety Data Sheet. (n.d.). 2-Diazo-1-naphthol-4-sulfonyl chloride.

- Unknown. (n.d.).

- Capot Chemical. (2026). MSDS of 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride.

- Apollo Scientific. (2007).

- Ashworth, M.R.F., & Bohnstedt, G. Spectrophotometric determination of sulphonyl halides with alkaline pyridine reagent. Analytica Chimica Acta.

- Benchchem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.

- AiFChem. (n.d.). 1934444-85-5 | 2-Chloro-1,3-thiazole-4-sulfonyl chloride.

- Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.

- Unknown. (n.d.). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride.

- Unknown. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9057.

- Benchchem. (2025). Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry.

- Unknown. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 896-899.

- Unknown. (n.d.).

- Langler, R. F. (1976). A facile synthesis of sulfonyl chlorides. Canadian Journal of Chemistry, 54(3), 498-500.

- Unknown. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Unknown. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of Physical Organic Chemistry, 21(8), 664-670.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. kuey.net [kuey.net]

- 3. 2-Chloro-1,3-thiazole-4-sulfonyl chloride | C3HCl2NO2S2 | CID 90717244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. capotchem.com [capotchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-1,3-thiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3-thiazole-4-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is intrinsically linked to its stability, as degradation can impact reaction yield, purity, and safety. This guide provides a comprehensive overview of the thermodynamic stability of 2-Chloro-1,3-thiazole-4-sulfonyl chloride. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous heteroaromatic sulfonyl chlorides to predict potential decomposition pathways and outlines detailed experimental protocols for a thorough thermal hazard assessment. This guide is intended to be a valuable resource for scientists working with this reactive compound, enabling safer handling, and optimizing its use in complex synthetic routes.

Introduction: The Significance of 2-Chloro-1,3-thiazole-4-sulfonyl chloride and the Imperative of Stability

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. When functionalized with a sulfonyl chloride group, as in 2-Chloro-1,3-thiazole-4-sulfonyl chloride, it becomes a versatile building block for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The inherent reactivity of the sulfonyl chloride moiety, while synthetically advantageous, also predisposes the molecule to potential thermal and hydrolytic instability.

A thorough understanding of the thermodynamic stability of 2-Chloro-1,3-thiazole-4-sulfonyl chloride is paramount for several reasons:

-

Process Safety: Uncontrolled decomposition of sulfonyl chlorides can be highly exothermic, leading to thermal runaway reactions, over-pressurization of vessels, and the release of corrosive and toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]

-

Product Quality and Yield: Degradation of the starting material can lead to the formation of impurities, complicating purification and reducing the overall yield of the desired product.

-

Storage and Handling: Establishing the stability profile of the compound allows for the development of appropriate storage conditions and handling procedures to ensure its integrity over time.

This guide will delve into the theoretical aspects of the stability of this compound, grounded in the known behavior of related heteroaromatic sulfonyl chlorides, and provide practical, field-proven methodologies for its empirical assessment.

Predicted Thermodynamic Instability and Decomposition Pathways

The thermodynamic stability of heteroaromatic sulfonyl chlorides is influenced by the nature of the heterocyclic ring and the substitution pattern.[2][3][4] For 2-Chloro-1,3-thiazole-4-sulfonyl chloride, several decomposition pathways can be anticipated:

Thermal Decomposition via SO₂ Extrusion

A common thermal decomposition pathway for sulfonyl chlorides is the extrusion of sulfur dioxide.[2][3][4] This can proceed through a radical or an ionic mechanism, depending on the specific compound and conditions.[1][5] For 2-Chloro-1,3-thiazole-4-sulfonyl chloride, this would lead to the formation of 2,4-dichloro-1,3-thiazole.

Caption: Proposed thermal decomposition via SO₂ extrusion.

Hydrolytic Decomposition

Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[2][3][4] This reaction is often rapid and exothermic. The presence of atmospheric moisture or residual water in solvents can lead to the degradation of 2-Chloro-1,3-thiazole-4-sulfonyl chloride to 2-chloro-1,3-thiazole-4-sulfonic acid.

Caption: Proposed hydrolytic decomposition pathway.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of the thermodynamic stability of 2-Chloro-1,3-thiazole-4-sulfonyl chloride necessitates a multi-faceted approach utilizing various analytical techniques. The following protocols are designed to provide a robust assessment of the thermal hazards associated with this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated heat of decomposition (ΔHd).[6][7]

Methodology:

-

Sample Preparation: A small sample (1-5 mg) of 2-Chloro-1,3-thiazole-4-sulfonyl chloride is accurately weighed into a high-pressure gold-plated stainless steel crucible. The use of a sealed crucible is critical to prevent the loss of volatile decomposition products.[8]

-

Instrument Setup: The DSC instrument is calibrated using an indium standard.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 2-10 °C/min) from ambient temperature to a final temperature beyond the decomposition point (e.g., 350 °C).[6]

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a consistent purge gas flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of any exothermic or endothermic events. The area under the exothermic peak is integrated to calculate the heat of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to identify the number of decomposition steps.

Methodology:

-

Sample Preparation: A small sample (5-10 mg) of 2-Chloro-1,3-thiazole-4-sulfonyl chloride is placed in an open ceramic or platinum pan.[9]

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where all mass has been lost (e.g., 600 °C).[9]

-

Atmosphere: The experiment is performed under an inert nitrogen atmosphere with a consistent flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed. The onset temperature of mass loss indicates the beginning of decomposition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Scilit [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Protocol for Sulfonamide Synthesis Using 2-Chloro-1,3-thiazole-4-sulfonyl Chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Chloro-1,3-thiazole-4-sulfonyl chloride (CAS: 1934444-85-5) is a highly valuable bifunctional building block in medicinal chemistry[1]. The sulfonyl chloride moiety allows for the rapid generation of sulfonamides—a ubiquitous pharmacophore in antimicrobial agents and enzyme inhibitors (e.g., 17-β-hydroxysteroid dehydrogenase type 13 inhibitors)[2]. Furthermore, the 2-chloro substituent on the thiazole ring serves as a versatile electrophilic handle for subsequent SNAr reactions or transition-metal-catalyzed cross-couplings[2].

Causality in Experimental Design

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution pathway. To ensure a self-validating and high-yielding protocol, the following mechanistic principles dictate the experimental conditions:

-

Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) is utilized as a catalyst. It attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which accelerates the reaction with sterically hindered or electronically deactivated amines[2].

-

Acid Scavenging (Pyridine): The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction. Pyridine is used as both the solvent and the base to scavenge this byproduct[3].

-

Thermal Control (0 °C to RT): Sulfonylation is highly exothermic. Adding the sulfonyl chloride at 0 °C prevents the thermal degradation of the reagent and minimizes the risk of di-sulfonylation (in the case of primary amines)[3].

Reagents and Materials

Summarized below are the standardized stoichiometric ratios and materials required for a typical 1.0 mmol scale reaction, based on validated pharmaceutical patent literature[2].

| Reagent / Material | Role | Equivalents | Amount (for 1.0 mmol scale) |

| Primary/Secondary Amine | Nucleophile (Limiting Reagent) | 1.0 eq | 1.0 mmol |

| 2-Chloro-1,3-thiazole-4-sulfonyl chloride | Electrophile | 1.0 - 1.05 eq | 218 mg (1.0 mmol) |

| DMAP | Nucleophilic Catalyst | 0.3 eq | 36.6 mg (0.3 mmol) |

| Pyridine (Anhydrous) | Solvent & Acid Scavenger | Excess (Solvent) | 3.5 - 5.0 mL |

| Ethyl Acetate (EtOAc) | Extraction Solvent | N/A | As needed |

| 1M HCl (Aqueous) | Workup Wash (Removes Pyridine) | N/A | As needed |

Experimental Workflow Diagram

Workflow for the synthesis of sulfonamides from 2-chloro-1,3-thiazole-4-sulfonyl chloride.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup

-

Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

-

Add the amine (1.0 mmol) and DMAP (36.6 mg, 0.3 mmol) to the flask[2].

-

Dissolve the mixture in anhydrous pyridine (5.0 mL).

-

Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes[3].

Step 2: Reagent Addition

-

Weigh out 2-chloro-1,3-thiazole-4-sulfonyl chloride (218 mg, 1.0 mmol). Note: This reagent is moisture-sensitive and can cause skin corrosion; handle inside a fume hood[1].

-

Add the sulfonyl chloride to the chilled amine solution in small portions over 5–10 minutes. Alternatively, dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add dropwise to maintain a strict internal temperature[3].

Step 3: Reaction Progression

-

Remove the ice bath and allow the reaction mixture to warm to room temperature naturally.

-

Stir the mixture overnight (or for at least 2–12 hours depending on the nucleophilicity of the amine)[2][3].

-

Monitor the reaction progress via TLC or LCMS until the starting amine is fully consumed.

Step 4: Quenching and Workup

-

Once complete, concentrate the resulting mixture under vacuum to remove the majority of the pyridine[2].

-

Dilute the crude residue with Ethyl Acetate (EtOAc, 15 mL) and quench with water (10 mL).

-

Transfer to a separatory funnel. Separate the organic layer.

-

Wash the organic layer successively with:

-

1M aqueous HCl (2 x 10 mL) to remove residual pyridine and DMAP.

-

Saturated aqueous NaHCO3 (10 mL) to neutralize trace acid.

-

Brine (10 mL) to remove bulk water[3].

-

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4 , filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude product by flash column chromatography (typically eluting with a gradient of Cyclohexane/EtOAc or Hexanes/EtOAc)[2].

-

For highly polar sulfonamides, reverse-phase flash chromatography (Water/Acetonitrile gradients) is highly recommended[2].

Troubleshooting & Optimization

When executing sulfonamide syntheses, several common deviations can occur. Use the table below to diagnose and correct protocol failures.

| Observed Issue | Mechanistic Cause | Optimization / Solution |

| Incomplete Conversion | Amine is sterically hindered or highly electron-deficient. | Increase DMAP to 1.0 eq. Heat the reaction gently (40–50 °C) if the sulfonyl chloride is stable. |

| Di-sulfonylation | Primary amines can react twice with the sulfonyl chloride[3]. | Ensure strict temperature control (0 °C) during addition. Use exactly 1.0 eq of sulfonyl chloride[3]. |

| Degraded Reagent | 2-Chloro-1,3-thiazole-4-sulfonyl chloride has hydrolyzed to the sulfonic acid due to moisture[3]. | Use a fresh, anhydrous bottle of reagent. Ensure all glassware is oven-dried and solvents are anhydrous[3]. |

| Low Yield after Workup | Product is highly polar and water-soluble, remaining in the aqueous phase[3]. | Saturate the aqueous layer with NaCl (brine) before extraction. Extract with a more polar solvent like 10% MeOH in DCM[3]. |

| Pyridine Contamination | Pyridine co-elutes or remains in the NMR spectra. | Ensure thorough washing with 1M HCl during workup, or co-evaporate the crude mixture with toluene prior to chromatography. |

References

- Enanta Pharmaceuticals, Inc. (2023). 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof (Patent No. CA3229569A1).

-

NextSDS. (n.d.). 2-chloro-1,3-thiazole-4-sulfonyl chloride — Chemical Substance Information (CAS 1934444-85-5). NextSDS Substance Database.[Link]

Sources

Reaction conditions for the amidation of 2-Chloro-1,3-thiazole-4-sulfonyl chloride

An In-Depth Guide to the Amidation of 2-Chloro-1,3-thiazole-4-sulfonyl chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole Sulfonamides

The 2-chloro-1,3-thiazole-4-sulfonamide scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Compounds bearing this core structure are integral to the development of therapeutic agents due to their wide range of biological activities. The sulfonamide group is a key pharmacophore, known for its ability to form strong hydrogen bonds and engage in critical interactions with biological targets like enzymes.[1][2] When incorporated into a thiazole ring system—a heterocycle frequently found in nature—the resulting molecules exhibit enhanced bioavailability, metabolic stability, and often, potent pharmacological effects.[3] These compounds have been investigated for applications including antibacterial, antifungal, and antiviral agents, as well as inhibitors of key enzymes implicated in various diseases.[4][5]

This guide provides a comprehensive overview of the reaction conditions for the amidation of 2-chloro-1,3-thiazole-4-sulfonyl chloride, a critical step in the synthesis of this important class of molecules. We will delve into the underlying mechanism, detail optimized protocols, and offer field-proven insights to navigate potential challenges.

Reaction Mechanism and Rationale

The conversion of a sulfonyl chloride to a sulfonamide is a cornerstone reaction in organic synthesis. The process is fundamentally a nucleophilic acyl substitution at a sulfur center.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated sulfonamide is neutralized by a base present in the reaction mixture, regenerating a neutral sulfonamide and forming a salt byproduct (e.g., triethylammonium chloride).

The presence of a base is crucial not only to neutralize the hydrochloric acid (HCl) byproduct, which could otherwise protonate the starting amine and render it non-nucleophilic, but also to drive the reaction to completion.

A key feature of the starting material, 2-chloro-1,3-thiazole-4-sulfonyl chloride, is the differential reactivity of its two electrophilic sites. The sulfonyl chloride group is significantly more reactive towards nucleophilic attack by amines than the chlorine atom at the C2 position of the thiazole ring.[6] This selectivity allows for the clean formation of the desired sulfonamide without significant side reactions at the C2 position, provided that appropriate reaction conditions (particularly temperature) are maintained.[6]

General Reaction Scheme

Caption: General amidation of 2-chloro-1,3-thiazole-4-sulfonyl chloride.

Optimizing Reaction Conditions: A Parameter Deep Dive

The success of the amidation reaction hinges on the careful selection of several key parameters.

-

Choice of Amine: Both primary (R-NH₂) and secondary (R₂NH) amines are suitable nucleophiles for this transformation.[7] It is important to note that tertiary amines (R₃N) will not form stable sulfonamides as they lack the necessary proton for the final deprotonation step. The amine itself can be used in excess (e.g., 2 equivalents) to act as both the nucleophile and the base.[6]

-

Base Selection: An external base is typically employed to scavenge the HCl produced. Common choices include:

-

Tertiary Amines: Triethylamine (Et₃N) and pyridine are widely used. They are soluble in common organic solvents and their hydrochloride salts can often be easily removed during aqueous work-up.

-

Inorganic Bases: Weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be effective, particularly in biphasic systems or with polar aprotic solvents.[1]

-

-

Solvent System: The choice of solvent is critical. The primary requirement is that the solvent be anhydrous (dry) to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride starting material back to the sulfonic acid.[8]

-

Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, and Acetonitrile (MeCN) are excellent choices.[8] They are relatively inert and effectively solubilize the reactants.

-

Ethyl Acetate (EtOAc): Can also be used and simplifies work-up as it is a common extraction solvent.

-

-

Temperature Control: This reaction is often exothermic. To control the reaction rate and minimize potential side reactions, the addition of the sulfonyl chloride to the amine solution is typically performed at a reduced temperature, commonly ranging from -60°C to 0°C.[6][8] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion.

Detailed Experimental Protocol: A General Procedure

This protocol provides a reliable, step-by-step method for the amidation of 2-chloro-1,3-thiazole-4-sulfonyl chloride.

Materials:

-

2-chloro-1,3-thiazole-4-sulfonyl chloride (1.0 equiv)

-

Primary or Secondary Amine (1.1 - 1.2 equiv)

-

Triethylamine (Et₃N) or other suitable base (1.5 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 equiv) and the chosen anhydrous solvent (e.g., DCM, to make a ~0.2 M solution).

-

Base Addition: Add the base (e.g., triethylamine, 1.5 equiv) to the solution.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve the 2-chloro-1,3-thiazole-4-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermicity of the reaction and prevent the formation of impurities.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-12 hours).

-

Aqueous Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM, 3x).

-

Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine (to initiate drying).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid or oil via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-chloro-1,3-thiazole-4-sulfonamide.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of thiazole sulfonamides.

Comparative Data: Reaction Condition Examples

The following table summarizes specific examples of amidation reactions involving a similar precursor, 2,4-dichlorothiazole-sulfonyl chloride, illustrating the versatility of the method with different amines.

| Amine | Base | Solvent | Temperature | Yield | Reference |

| Cyclopropylamine | Cyclopropylamine (excess) | Toluene | Not specified | 89.2% | [6] |

| Dimethylamine (45% aq. solution) | Dimethylamine (excess) | Not specified | Not specified | 83.0% | [6] |

| General Primary/Secondary Amine | Amine (excess) or Acid-binding agent | Inert Organic Solvent | -60°C to 0°C, then 0°C to 50°C | N/A | [6] |

Table derived from patent examples which highlight the robustness of the reaction with different nucleophiles and base strategies.[6]

Troubleshooting and Key Considerations

-

Moisture Sensitivity: The primary point of failure in this reaction is the hydrolysis of the sulfonyl chloride. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Conducting the reaction under an inert atmosphere is best practice.

-

Competing Reactions: While the sulfonyl chloride is more reactive, prolonged reaction times at elevated temperatures could potentially lead to nucleophilic substitution at the C2-chloro position. Sticking to the recommended temperature profile minimizes this risk.

-

Incomplete Conversion: If TLC analysis shows significant unreacted starting material, potential causes include insufficient base, impure (wet) reagents, or a deactivated amine. Adding more base or allowing for a longer reaction time may be beneficial.

-

Purification: The triethylammonium chloride salt formed when using Et₃N is water-soluble and should be effectively removed during the aqueous work-up. If purification by column chromatography is difficult, recrystallization can be an effective alternative for obtaining highly pure material.

References

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

- Synthesis of various thiazole sulfonamide derivatives.

- Synthesis of sulfonamide compounds bearing thiazole ring. Walsh Medical Media.

- N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process...

- 23.9: Amines as Nucleophiles. Chemistry LibreTexts.

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI.

- What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.

- Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO.

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals [scielo.org.ar]

- 6. EP0328999B1 - N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process for their production, and the 2,4-dichloro-thiazole sulfochloride and 2-amino-4-chloro-thiazole sulfon amide derivatives - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: A Guide to the Scale-up Synthesis of 2-Chloro-1,3-thiazole-4-sulfonyl Chloride Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-thiazole-4-sulfonyl chloride is a pivotal intermediate in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries.[1][2] Its reactive sulfonyl chloride and chloro-substituted thiazole moieties make it a versatile building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of scalable synthetic procedures for this key intermediate, focusing on practical, field-proven insights and robust protocols suitable for larger-scale production.

The synthesis of 2-chloro-1,3-thiazole-4-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to ensure both high yield and purity. This document outlines a logical and scalable synthetic pathway, beginning with the construction of the thiazole core, followed by key functional group transformations.

Synthetic Strategy Overview

A robust and scalable synthetic route to 2-chloro-1,3-thiazole-4-sulfonyl chloride can be envisioned in three main stages, starting from readily available commercial materials. This strategy is designed to build the molecule in a stepwise fashion, allowing for purification and characterization of intermediates.

Caption: Overall synthetic strategy for 2-chloro-1,3-thiazole-4-sulfonyl chloride.

Part 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The initial step involves the construction of the thiazole ring via the well-established Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing species. For a scalable process, the reaction between ethyl bromopyruvate and thiourea is a cost-effective and efficient choice.[3]

Protocol 1: Scale-up Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

Materials and Equipment:

-

Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

-

Addition funnel

-

Filtration apparatus (e.g., Nutsche filter-dryer)

-

Drying oven

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |

| Ethyl bromopyruvate | 195.03 | 10.0 | 51.27 | 1.0 |

| Thiourea | 76.12 | 4.29 | 56.36 | 1.1 |

| Ethanol (95%) | 46.07 | 50 L | - | - |

Procedure:

-

Charge the jacketed reactor with thiourea and ethanol. Stir the mixture to form a slurry.

-

In a separate vessel, dissolve ethyl bromopyruvate in ethanol.

-

Slowly add the ethyl bromopyruvate solution to the thiourea slurry in the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C using a cooling circulator. An exotherm is expected.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the mixture to 0-5°C. The product will precipitate as a solid.

-

Filter the solid product and wash the filter cake with cold ethanol.

-

Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield: 80-90%

Part 2: Synthesis of Ethyl 2-chloro-1,3-thiazole-4-carboxylate via Sandmeyer Reaction

The conversion of the 2-amino group to a 2-chloro group is effectively achieved through a Sandmeyer reaction.[4] This two-step, one-pot process involves the diazotization of the aminothiazole followed by a copper(I) chloride-catalyzed decomposition of the diazonium salt.[5][6]

Protocol 2: Large-Scale Sandmeyer Reaction

Critical Parameters:

-

Temperature Control: Diazotization must be carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[7]

-

Acid Concentration: Sufficient acid is crucial for the formation of nitrous acid and the diazonium salt.

-

Catalyst: Copper(I) chloride is essential for the conversion of the diazonium salt to the chlorinated product.[8]

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |

| Ethyl 2-amino-1,3-thiazole-4-carboxylate | 186.22 | 5.0 | 26.85 | 1.0 |

| Sodium Nitrite | 69.00 | 2.03 | 29.42 | 1.1 |

| Hydrochloric Acid (37%) | 36.46 | 10.0 L | - | - |

| Copper(I) Chloride | 98.99 | 0.53 | 5.35 | 0.2 |

| Water | 18.02 | As needed | - | - |

Procedure:

-

Diazotization:

-

In a jacketed reactor, suspend ethyl 2-amino-1,3-thiazole-4-carboxylate in a mixture of hydrochloric acid and water.

-

Cool the suspension to 0-5°C using a chiller.

-

In a separate vessel, dissolve sodium nitrite in water and cool the solution to 0-5°C.

-

Slowly add the cold sodium nitrite solution to the thiazole suspension, maintaining the internal temperature below 5°C. The addition should be done subsurface to ensure rapid mixing and prevent localized high concentrations of nitrous acid.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30-60 minutes.

-

-

Sandmeyer Reaction:

-

In a separate reactor, prepare a solution of copper(I) chloride in hydrochloric acid and cool it to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution. Vigorous gas evolution (N₂) will be observed. Control the addition rate to maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude ethyl 2-chloro-1,3-thiazole-4-carboxylate can be purified by vacuum distillation or recrystallization.

-

Part 3: Chlorosulfonation of Ethyl 2-chloro-1,3-thiazole-4-carboxylate

The final step is the introduction of the sulfonyl chloride group at the 4-position of the thiazole ring. This is achieved by electrophilic substitution using chlorosulfonic acid.[9] This reaction is hazardous and must be performed with extreme caution in a well-ventilated area with appropriate personal protective equipment.[10][11][12]

Protocol 3: Scalable Chlorosulfonation

Safety Precautions:

-

Chlorosulfonic acid is highly corrosive and reacts violently with water.[9][10][13]

-

The reaction generates hydrogen chloride gas, which is also corrosive and toxic.

-

All equipment must be dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).

-

Personnel must wear acid-resistant gloves, clothing, and full-face protection.[9]

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |

| Ethyl 2-chloro-1,3-thiazole-4-carboxylate | 191.64 | 2.0 | 10.44 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 6.09 | 52.20 | 5.0 |

| Thionyl Chloride | 118.97 | Optional, as co-reagent | - | - |

Procedure:

-

In a dry, jacketed reactor equipped with a robust overhead stirrer, a gas outlet connected to a scrubber, and an addition funnel, charge the chlorosulfonic acid.

-

Cool the chlorosulfonic acid to 0-5°C.

-

Slowly add the ethyl 2-chloro-1,3-thiazole-4-carboxylate to the cold chlorosulfonic acid over 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 4-6 hours. The reaction progress should be monitored by quenching a small aliquot and analyzing by HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work-up: This is a critical and hazardous step. The reaction mixture must be quenched by slowly adding it to a large excess of crushed ice and water with vigorous stirring. This should be done in a reactor designed to handle the evolution of large amounts of HCl gas.

-

The solid product will precipitate. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum.

Purification:

The crude 2-chloro-1,3-thiazole-4-sulfonyl chloride can be purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and dichloromethane.

Caption: Experimental workflow for the chlorosulfonation step.

Conclusion

The synthesis of 2-chloro-1,3-thiazole-4-sulfonyl chloride on a larger scale is a feasible but challenging process that requires careful attention to reaction parameters and safety protocols. The three-stage approach outlined in this guide, based on the Hantzsch thiazole synthesis, the Sandmeyer reaction, and chlorosulfonation, provides a robust framework for its production. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers and drug development professionals can successfully produce this valuable intermediate for their synthetic needs.

References

-

2-Aminothiazoline-4-carboxylic acid - Wikipedia. Available at: [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. 2010;15(12):9045-9057. Available at: [Link]

-

Chlorosulfonic Acid - Veolia North America. Available at: [Link]

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry. 2008;73(16):6443-6446. Available at: [Link]

-

Chlorosulfonic Acid Safety and Handling Guide. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available at: [Link]

-

Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem. 2024;17(15):e202400292. Available at: [Link]

- US Patent 4,391,979A, Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Synthesis of various thiazole sulfonamide derivatives. ResearchGate. Available at: [Link]

- CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents.

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. Available at: [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. 2020;59(12):4911-4916. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 2022;19(4):1257-1288. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

-

Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. ScienceDirect. Available at: [Link]

- EP0328999B1 - N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process ... - Google Patents.

-

2-Chloro-1,3-thiazole-4-sulfonyl chloride | C3HCl2NO2S2 | CID 90717244 - PubChem. Available at: [Link]

-

2-chloro-1,3-thiazole-4-sulfonyl chloride — Chemical Substance Information - NextSDS. Available at: [Link]

-

Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry. 2015;58(15):6225-6233. Available at: [Link]

- US Patent 5,180,833A, Process for the preparation of chlorothiazole derivatives.

- US Patent 7,531,067B2, Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.

- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.

-

Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules. 2023;28(11):4569. Available at: [Link]

-

Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. ResearchGate. Available at: [Link]

-

2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem. Available at: [Link]

-

Chlorosulfonation of N-Arylmaleimides. ResearchGate. Available at: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. Available at: [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules. 2021;26(19):5901. Available at: [Link]

-

2-chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride - NextSDS. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 10. macro.lsu.edu [macro.lsu.edu]

- 11. echemi.com [echemi.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

Application Note: Orthogonal Functionalization of 2-Chloro-1,3-thiazole-4-sulfonyl Chloride in Drug Discovery

Executive Summary & Chemical Profile

2-Chloro-1,3-thiazole-4-sulfonyl chloride (CAS: 1934444-85-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery[1]. The scaffold features two distinct electrophilic sites: a highly reactive sulfonyl chloride at the C4 position and a palladium-sensitive carbon-chlorine bond at the C2 position. This application note details the strategic sequencing required to functionalize both sites without cross-reactivity, a methodology recently highlighted in the synthesis of 17-beta-hydroxysteroid dehydrogenase type 13 (17β-HSD13) inhibitors for metabolic liver diseases[2].